(Z)-Isoquinolin-5(4AH)-one oxime
Overview
Description
“(Z)-Isoquinolin-5(4AH)-one oxime” is a type of oxime, a class of organic compounds that have a wide range of practical applications . Oximes exhibit a wide variety of photochemical reactions . They have been used in the development of functional polymeric materials .
Synthesis Analysis
Oxime ethers have attracted much attention due to their potential biological activities and wide variety of synthetic applications . The synthesis of oxime ethers has been the subject of numerous papers in recent years . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported .Molecular Structure Analysis
Oximes represent an important class of organic compounds with a wide range of practical applications . The structural behavior of oximes can be divided into four groups depending on which type of predominant oxime…oxime interactions they present in the solid-state .Chemical Reactions Analysis
Oxime esters are useful scaffolds in many organic chemistry transformations . A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported . This diverse set of reactions has led to the synthesis of self-healing and dynamic polymers .Physical and Chemical Properties Analysis
The physical and chemical properties of oximes are influenced by their molecular structure and isomeric composition . Oximes have been used in the development of functional polymeric materials, leading to the synthesis of self-healing and dynamic polymers .Scientific Research Applications
Synthesis Techniques and Applications
- Palladium-Catalyzed C-H Functionalization: A strategy involving Pd(II)-catalyzed cyclization reactions of oximes, which serve both as a directing group and an internal oxidant, demonstrates an efficient approach to synthesize various isoquinolines. This method showcases good functional group tolerance and offers a useful protocol for creating different isoquinoline structures under mild conditions (Zhu et al., 2016).
- Rhodium(III)-Catalyzed Synthesis: Another technique involves Rh(III)-catalyzed cyclization of oximes and diazo compounds for the preparation of multisubstituted isoquinoline and pyridine N-oxides. This process proceeds through aryl and vinylic C-H activation, highlighting the synthesis's mild conditions and broad substituent scope (Shi et al., 2013).
Biological and Physicochemical Activities
- Photoprotection and Antioxidant Capacity: A study on the electronic influence of substituent groups and annelated rings, such as oxazole-oxazinone, on isoquinoline alkaloid frameworks, reveals their potential in photoprotection, antioxidant capacity, and singlet oxygen photosensitization. These derivatives exhibit notable biological properties, including potential applications in antibacterial agents and antineoplastic chemotherapy (Sobarzo-Sánchez et al., 2012).
Material Science and Coordination Chemistry
- Crystal Structures and Magnetic Properties: Research on oxalato-bridged metal(II) compounds with isoquinoline showcases their application in material science. The study of their crystal structures and magnetic properties contributes to the understanding of metal-organic frameworks and coordination polymers (Castillo et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
The use of oximes in the development of functional polymeric materials has risen dramatically since the introduction of click chemistry in 2001 . The future of oximes lies in their potential for further development in the field of polymer science . The oxime moiety has been used as a new class of photolabile caging group for the design of visible light photo-activatable fluorophores .
Properties
IUPAC Name |
(NZ)-N-(4aH-isoquinolin-5-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,8,12H/b11-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGAVXLDFAZMPU-LUAWRHEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NO)C2C=CN=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C/C(=N/O)/C2C=CN=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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